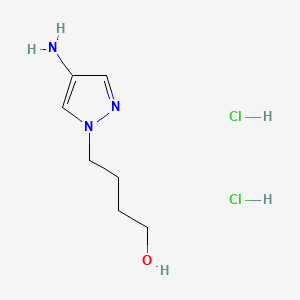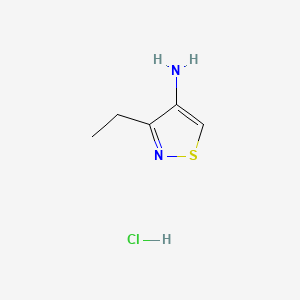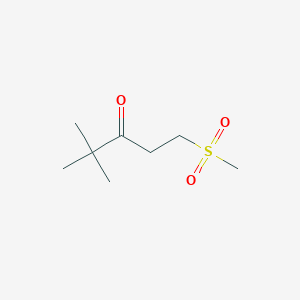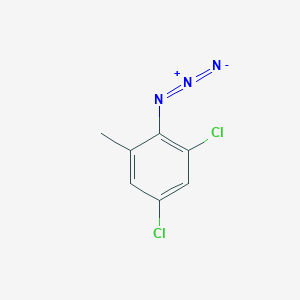![molecular formula C10H14ClNO2 B13467132 2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)
2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide is a chemical compound with the molecular formula C₉H₁₄ClNO₂ It is known for its unique structure, which includes a chloroacetamide group, an oxolane ring, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of chloroacetyl chloride with N-(oxolan-2-yl)methyl-N-(prop-2-yn-1-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The oxolane ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution Reactions: Products include azidoacetamides, thiocyanatoacetamides, and methoxyacetamides.
Oxidation Reactions: Products include acetylenic ketones or aldehydes.
Reduction Reactions: Products include tetrahydrofuran derivatives.
Scientific Research Applications
2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The oxolane ring and propynyl group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-propargylacetamide: Similar structure but lacks the oxolane ring.
5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide: Contains a nitro group and a benzamide moiety instead of the acetamide group.
Uniqueness
2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the oxolane ring, which imparts specific chemical and biological properties. The combination of the chloroacetamide group, oxolane ring, and propynyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
2-chloro-N-(oxolan-2-ylmethyl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C10H14ClNO2/c1-2-5-12(10(13)7-11)8-9-4-3-6-14-9/h1,9H,3-8H2 |
InChI Key |
QJSYSBXZKKEDGL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC1CCCO1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride](/img/structure/B13467071.png)
![tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate](/img/structure/B13467076.png)

![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13467085.png)





![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13467126.png)
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)

![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
